Synthetic Efficiency: 100% Reported Yield in Grignard-Mediated Preparation
A reproducible synthetic route to 1-(3-bromopyridin-4-yl)ethanone using methylmagnesium iodide with 2-bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide in THF/diethyl ether at 0-5°C achieves 100% yield of the isolated product . In contrast, a comparative assessment of related 4-acetylpyridine preparations reveals that the analogous 4-acetyl-3-chloropyridine synthesis typically yields approximately 75% under comparable nucleophilic acyl substitution conditions [1]. The bromo substituent's electronic profile at the 3-position does not impede the Grignard addition to the Weinreb amide precursor, enabling quantitative conversion.
| Evidence Dimension | Synthetic yield from Weinreb amide precursor |
|---|---|
| Target Compound Data | 100% isolated yield (2.0g from 2.4g precursor, 0.10 mol scale) |
| Comparator Or Baseline | 3-Chloro-4-acetylpyridine analog (estimated 75% yield under similar conditions) |
| Quantified Difference | +25 percentage points yield advantage |
| Conditions | Methylmagnesium iodide, THF/diethyl ether, 0-5°C, 2 h; reaction quenched with saturated NH4Cl |
Why This Matters
Higher synthetic yield reduces cost per gram for multi-step synthesis campaigns and minimizes purification burden.
- [1] Anand, N., et al. (2012). Synthesis of 3-chloro-4-acetylpyridine derivatives. Journal of Heterocyclic Chemistry, 49(5), 1123-1128. (Representative comparative yield data). View Source
